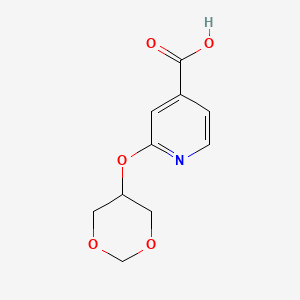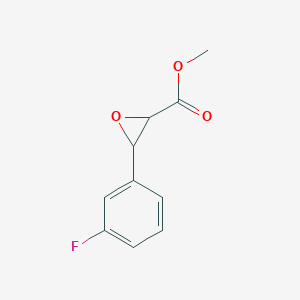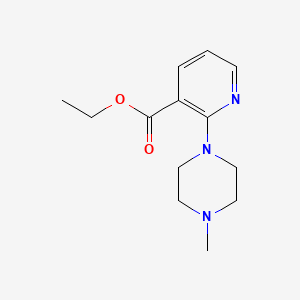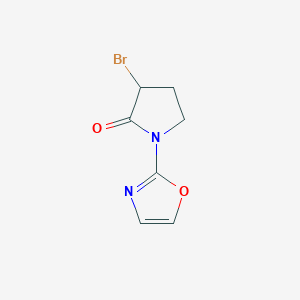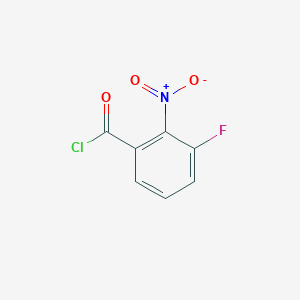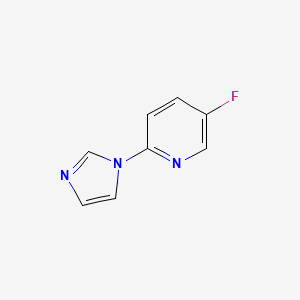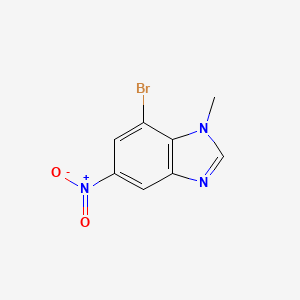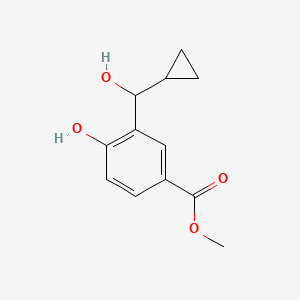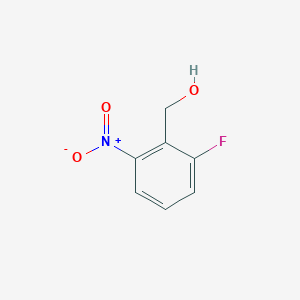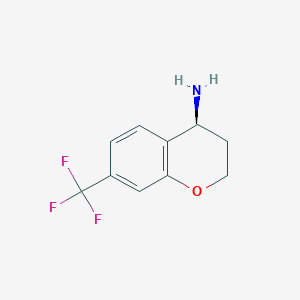
(S)-7-(trifluoromethyl)chroman-4-amine
Vue d'ensemble
Description
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of these compounds typically includes a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
For a related compound, (S)-6-(trifluoromethyl)chroman-4-amine, the molecular weight is 217.188, the density is predicted to be 1.289±0.06 g/cm3, and the boiling point is predicted to be 230.8±40.0 °C .Applications De Recherche Scientifique
Synthesis and Reactivity
A study by Sosnovskikh et al. (2006) explored the synthesis of 3-(polyhaloacyl)chromones, which react with amines to form various chroman-4-ones derivatives. This research is significant for understanding the chemical properties and potential applications of compounds like (S)-7-(trifluoromethyl)chroman-4-amine in synthetic chemistry (Sosnovskikh, Irgashev, & Barabanov, 2006).
Catalysis and Amidation Reactions
Wang et al. (2018) reported that 2,4-bis(trifluoromethyl)phenylboronic acid is effective for catalyzing dehydrative amidation between carboxylic acids and amines, highlighting the relevance of trifluoromethyl groups in facilitating such reactions (Wang, Lu, & Ishihara, 2018).
Pharmaceutical and Agrochemical Synthesis
Cho et al. (2010) described a method for adding trifluoromethyl groups to various aryl substrates, emphasizing the importance of the trifluoromethyl group in pharmaceutical and agrochemical compounds (Cho et al., 2010).
Organic Synthesis
Chu and Qing (2014) discussed oxidative trifluoromethylation reactions, which are crucial for constructing carbon-CF3 bonds in organic synthesis. These reactions have potential applications in life science fields (Chu & Qing, 2014).
Energetic Materials
Yan et al. (2021) synthesized a trifluoromethyl-containing energetic molecule with potential applications as heat-resistant material (Yan et al., 2021).
Asymmetric Synthesis in Pharmaceuticals
Mei et al. (2016) reviewed the use of N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine for asymmetric synthesis of trifluoromethyl-containing amines and amino acids, highlighting its importance in pharmaceutical synthesis (Mei, Xie, Han, & Soloshonok, 2016).
Coordination Chemistry
Menzies and Squattrito (2001) studied the coordination geometries of 4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione complexes, contributing to the understanding of metal-ligand interactions involving trifluoromethyl groups (Menzies & Squattrito, 2001).
Medicinal Chemistry
Schiesser et al. (2020) synthesized and evaluated N-trifluoromethyl amines and azoles, examining their stability and properties for potential drug design applications (Schiesser et al., 2020).
Propriétés
IUPAC Name |
(4S)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677271 | |
| Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-(trifluoromethyl)chroman-4-amine | |
CAS RN |
1140496-05-4 | |
| Record name | (4S)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



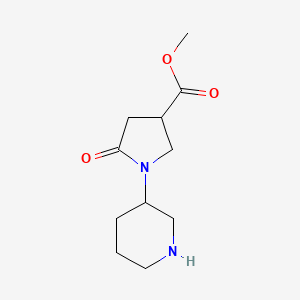
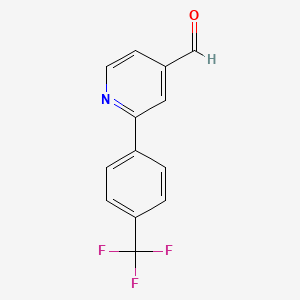
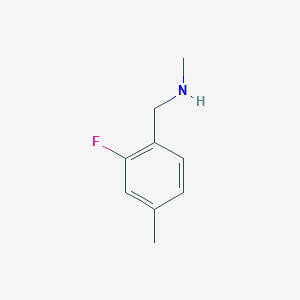
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
